

NIBR189: A Technical Guide to Selectivity and Off-Target Effects

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Compound of Interest

Compound Name: NIBR189

Cat. No.: B609572

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Introduction

NIBR189 is a potent and selective small-molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 is a key regulator of immune cell migration, and its modulation presents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the selectivity and potential off-target effects of **NIBR189**, based on publicly available data. It includes a summary of its potency, details on the EBI2 signaling pathway, and generalized experimental protocols for key assays used in its characterization.

Data Presentation

On-Target Potency of NIBR189

NIBR189 demonstrates high affinity and functional antagonism against its intended target, EBI2. The following table summarizes the reported in vitro potency of **NIBR189** from various functional assays.

Target	Assay Type	Species	IC50 (nM)	Reference
EBI2 (GPR183)	Inhibition of Oxysterol-Dependent Activation	Human	11	[1]
EBI2 (GPR183)	Inhibition of Oxysterol-Dependent Activation	Mouse	16	[1]
EBI2 (GPR183)	Blockade of Oxysterol-Dependent Activation	Not Specified	9	[1]
EBI2 (GPR183)	U937 Cell Migration Blockade	Human	0.3	[1]
EBI2 (GPR183)	GTP Turnover Assay	Not Specified	230	

Off-Target Selectivity Profile

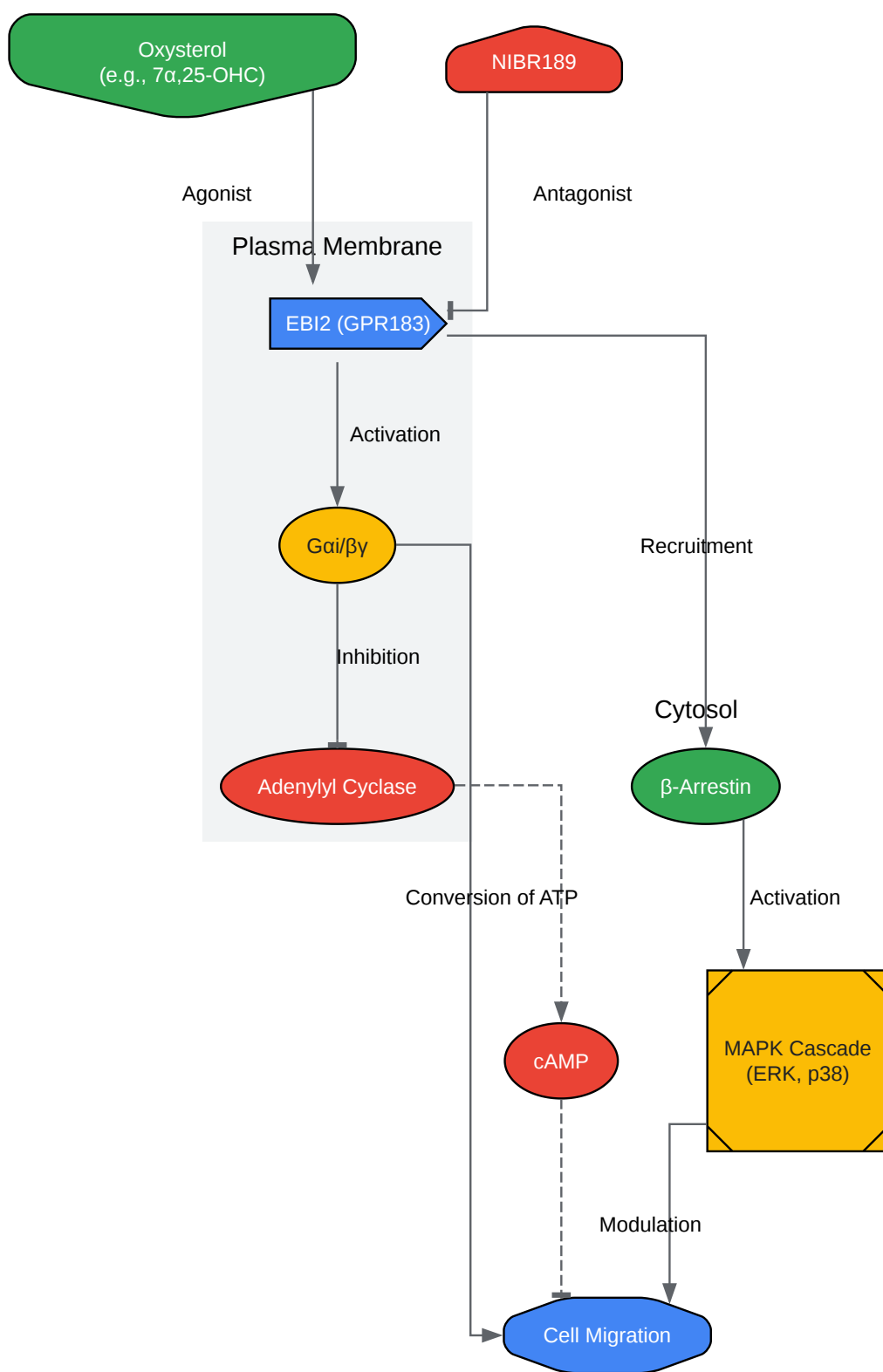
A comprehensive off-target selectivity profile for **NIBR189** against a broad panel of kinases, GPCRs, ion channels, and other enzymes is not publicly available. Typically, pharmaceutical lead compounds are screened against extensive safety panels (e.g., CEREP, Eurofins SafetyScreen, Reaction Biology InVEST) to identify potential off-target liabilities. While the primary publication describing **NIBR189** mentions its extensive characterization in various functional signaling assays, the specific results of broad panel screening have not been disclosed in the accessible literature.[\[2\]](#)

The absence of this data in the public domain precludes a detailed tabular summary of off-target effects. Researchers are advised to consider this lack of comprehensive public data when evaluating the potential for off-target activities of **NIBR189** in their experimental systems.

Signaling Pathways and Experimental Workflows

EBI2 (GPR183) Signaling Pathway

EBI2 is a G protein-coupled receptor that primarily signals through the G α i subunit. Upon binding of its endogenous oxysterol ligands, such as 7 α ,25-dihydroxycholesterol (7 α ,25-OHC), EBI2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, EBI2 signaling involves the recruitment of β -arrestin, which can mediate G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK and p38. The culmination of these signaling events is the regulation of immune cell migration.





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- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of small molecule modulators of the Epstein-Barr virus-induced gene 2 (EBI2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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